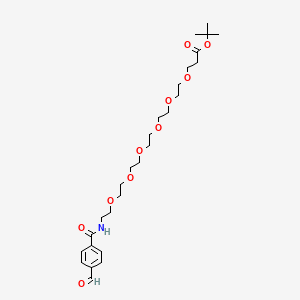

Ald-Ph-PEG6-t-butyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG6-t-butyl ester involves the reaction of benzaldehyde with polyethylene glycol (PEG) and t-butyl ester. The aldehyde group reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form free acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially involving the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like hydrazine or aminooxy compounds are commonly employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Hydrazones or oximes.

Applications De Recherche Scientifique

Ald-Ph-PEG6-t-butyl ester is widely used in various scientific research fields, including:

Chemistry: As a reagent for synthesizing complex molecules and studying reaction mechanisms.

Biology: In proteomics research for labeling and modifying proteins.

Industry: Used in the development of advanced materials and nanotechnology

Mécanisme D'action

The mechanism of action of Ald-Ph-PEG6-t-butyl ester involves its reactive aldehyde group, which readily reacts with hydrazide and aminooxy groups. The t-butyl ester group can be de-protected under acidic conditions to form a free acid, which can further participate in various chemical reactions. The hydrophilic PEG linker increases the compound’s water solubility, making it suitable for biological applications .

Comparaison Avec Des Composés Similaires

Ald-PEG-t-butyl ester: Similar structure but lacks the phenyl group.

Ald-Ph-PEG4-t-butyl ester: Shorter PEG linker.

Ald-Ph-PEG8-t-butyl ester: Longer PEG linker

Uniqueness: Ald-Ph-PEG6-t-butyl ester is unique due to its specific PEG linker length (six ethylene glycol units), which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly useful in applications requiring enhanced solubility and bioavailability .

Activité Biologique

Ald-Ph-PEG6-t-butyl ester is a specialized compound that has garnered attention in the field of bioconjugation and drug development, particularly for its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an aldehyde group and a t-butyl ester moiety, along with a polyethylene glycol (PEG) spacer. Its molecular formula is , with a molecular weight of approximately 541.63 g/mol. The PEG component enhances solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound primarily stems from its ability to facilitate the formation of PROTACs. These innovative therapeutic agents are designed to selectively degrade unwanted proteins within cells. The compound acts as a linker molecule in PROTACs, connecting the target protein to an E3 ubiquitin ligase, thereby promoting ubiquitination and subsequent proteasomal degradation of the target protein .

Key Mechanisms:

- Bioconjugation: The aldehyde group allows for the formation of stable covalent bonds with amine-containing biomolecules, facilitating effective bioconjugation.

- Enhanced Solubility: The PEG spacer improves the solubility and stability of the conjugated biomolecules, aiding in purification and analysis.

- Improved Pharmacokinetics: The longer PEG chain enhances circulation time and efficacy of drugs by reducing immunogenicity and renal clearance .

Applications

This compound has diverse applications in pharmaceutical research and development:

- PROTAC Development: Used as a key building block for synthesizing PROTACs aimed at targeted protein degradation.

- Drug Delivery Systems: Enhances solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy.

- Antibody-Drug Conjugates (ADCs): Serves as a linker to attach cytotoxic agents to monoclonal antibodies for targeted cancer therapy.

Comparative Analysis

This compound can be compared with other similar compounds that incorporate PEG linkers or aldehyde functionalities. Below is a summary table highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ald-Ph-PEG2-t-butyl ester | Shorter PEG chain (PEG2) | More suited for smaller biomolecules |

| Ald-Ph-PEG4-t-butyl ester | Intermediate PEG chain (PEG4) | Balances solubility and reactivity |

| Ald-Ph-C18-t-butyl ester | Longer hydrophobic tail | Affects membrane interactions |

This compound stands out due to its longer PEG chain, which significantly enhances solubility and stability compared to its shorter counterparts while maintaining effective reactivity for bioconjugation.

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

- Targeted Protein Degradation: Research has shown that PROTACs synthesized using this compound effectively degrade specific target proteins in cancer cell lines, leading to reduced cell viability and tumor growth inhibition.

- Drug Delivery Enhancement: In vivo studies indicate that drugs conjugated with this compound exhibit improved pharmacokinetic profiles, resulting in enhanced therapeutic outcomes compared to non-conjugated counterparts .

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODVDQNRIUQKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.